molecular formula C28H27NO6 B11147278 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11147278
M. Wt: 473.5 g/mol
InChI Key: WUIXLKFYTOEDLO-LCUIJRPUSA-N
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Description

3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxyl, methoxy, and benzoyl groups through various substitution and addition reactions. Common reagents used in these steps include strong bases, acids, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy and benzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzoyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-Hydroxy-5-(4-hydroxyphenyl)vinylphenyl hexopyranoside
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

The uniqueness of 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27NO6/c1-18-4-3-5-19(16-18)17-35-23-12-8-21(9-13-23)26(31)24-25(20-6-10-22(30)11-7-20)29(14-15-34-2)28(33)27(24)32/h3-13,16,25,30-31H,14-15,17H2,1-2H3/b26-24-

InChI Key

WUIXLKFYTOEDLO-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)O)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)O)O

Origin of Product

United States

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